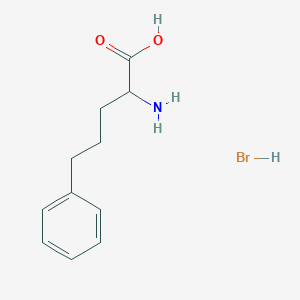

2-Amino-5-phenylpentanoic acid hydrobromide

Beschreibung

Crystallographic Analysis of Hydrobromide Salt Formation

The formation of 2-amino-5-phenylpentanoic acid hydrobromide involves the protonation of the amino acid by hydrobromic acid, resulting in a salt that exhibits distinct crystallographic properties compared to the parent amino acid. The compound is systematically named as 5-phenylnorvaline hydrobromide and exists as a white to off-white powder in its crystalline form. The salt formation process introduces bromide counterions that play a crucial role in stabilizing the crystal lattice structure through ionic interactions with the protonated amino group.

The molecular structure can be represented by the SMILES notation: O=C(O)C(N)CCCC1=CC=CC=C1.[H]Br, which clearly shows the presence of the bromide ion as a separate entity from the organic cation. The InChI key FGPFPDOMYWRJSU-UHFFFAOYSA-N provides a unique identifier for this specific salt form, distinguishing it from other stereoisomers or salt forms of the parent amino acid.

The crystalline material exhibits a purity level of 95%, indicating well-formed crystal structures with minimal impurities that could disrupt the ordered arrangement. Storage requirements specify sealed conditions in dry environments at 2-8°C, suggesting that the crystal structure may be sensitive to moisture and temperature fluctuations that could affect the integrity of the hydrogen bonding network.

Comparative Molecular Geometry with Parent Amino Acid

When comparing the hydrobromide salt to the parent 2-amino-5-phenylpentanoic acid, several geometric considerations emerge. The parent amino acid with CAS number 34993-02-7 has a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. The addition of the bromide ion increases the molecular weight by approximately 81 units, reflecting the incorporation of both the hydrogen and bromide ions into the crystal structure.

The parent amino acid exists in both racemic and enantiomerically pure forms. The (S)-enantiomer, with CAS number 62777-25-7, has been structurally characterized with specific geometric parameters. The IUPAC name for the S-enantiomer is (2S)-2-amino-5-phenylpentanoic acid, while the D-enantiomer carries the designation (2R)-2-amino-5-phenylpentanoic acid.

The phenyl group attached to the pentanoic acid chain contributes significantly to the molecular geometry. In the free acid form, this aromatic system can adopt various conformations relative to the amino acid backbone, with calculated properties indicating a density of 1.1±0.1 g/cm³ and a boiling point of 375.2±42.0°C at 760 mmHg. The formation of the hydrobromide salt likely constrains these conformational degrees of freedom through crystal packing forces.

The molecular geometry also influences computed properties such as the topological polar surface area (TPSA) of 63.32 Ų and a LogP value of approximately 1.9991. These parameters suggest moderate hydrophilicity, which is consistent with the amino acid character and the presence of the ionic bromide component.

Stereochemical Configuration Analysis via X-ray Diffraction

X-ray diffraction techniques provide definitive information about stereochemical configurations in crystalline materials. The principles of X-ray crystallography, as outlined in the search results, involve the interaction of X-rays with crystal lattices according to Bragg's law: nλ = 2dsinθ, where n is an integer, λ is the X-ray wavelength, d is the spacing between crystal planes, and θ is the diffraction angle.

For amino acid derivatives, X-ray diffraction can definitively establish the absolute configuration at the chiral center. The this compound contains a chiral carbon at the C-2 position, which bears the amino group, carboxyl group, and the phenylbutyl side chain. The stereochemical designation in the IUPAC nomenclature as 5-phenylnorvaline hydrobromide suggests a relationship to the naturally occurring amino acid norvaline.

Peak position analysis in X-ray diffraction patterns provides information about unit cell dimensions and crystal symmetry. Peak width analysis, measured as full width at half maximum (FWHM), can reveal information about particle size and lattice strain within the crystal structure. Peak intensity relationships help determine the relative positions of atoms within the unit cell, which is crucial for establishing stereochemical configurations.

The stereochemical configuration significantly influences the biological and chemical properties of the compound. Different enantiomers may exhibit different packing arrangements in the crystal lattice, leading to polymorphism or different solvate formation patterns. The availability of both D and L forms of the parent amino acid, as evidenced by the separate CAS numbers 2046-19-7 and 62777-25-7, indicates that stereochemical considerations are important for this compound family.

Hydrogen Bonding Network in Crystal Lattice

The crystal structure of this compound is likely stabilized by an extensive hydrogen bonding network involving multiple donor and acceptor sites. The protonated amino group serves as a hydrogen bond donor, capable of forming strong ionic hydrogen bonds with the bromide anion. The carboxyl group provides both hydrogen bond donor capabilities through its hydroxyl hydrogen and acceptor capabilities through the carbonyl oxygen.

Similar amino acid hydrobromide salts demonstrate characteristic hydrogen bonding patterns. The search results indicate that compounds with amino and pyridinium N-H donors form significant hydrogen bonding with bromide ion acceptors. In the case of 2-amino-5-iodopyridinium bromide, pale-yellow crystals exhibit extensive hydrogen bonding between the cationic species and bromide ions, providing a model for understanding similar interactions in amino acid hydrobromides.

The hydrogen bonding network extends beyond simple donor-acceptor pairs to include more complex arrangements. Three-dimensional hydrogen bonded networks can form through combinations of N-H···O and N-H···Br interactions, creating stable crystal lattices. The presence of the phenyl group introduces additional π-π stacking interactions that can complement the hydrogen bonding network, as observed in related aromatic compounds.

Computational analysis of hydrogen bonding networks often reveals that optimized conformations in the aqueous phase differ from those observed in crystallographic studies, indicating that crystal packing forces significantly influence molecular geometry. This suggests that the hydrogen bonding network in the crystal lattice of this compound represents a balance between intramolecular stability and intermolecular packing efficiency.

The storage requirements for the compound, specifying dry conditions at low temperatures, further support the importance of the hydrogen bonding network in maintaining crystal integrity. Moisture could disrupt the carefully balanced ionic interactions between the protonated amino acid and bromide ions, while temperature fluctuations could affect the dynamics of hydrogen bond formation and breaking within the crystal structure.

Table 1: Molecular Properties of this compound

Table 2: Comparative Data with Parent Amino Acid

Eigenschaften

IUPAC Name |

2-amino-5-phenylpentanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.BrH/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPFPDOMYWRJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods of 2-Amino-5-phenylpentanoic Acid Hydrobromide

General Synthetic Strategy

The preparation of this compound typically involves the synthesis of the free amino acid followed by conversion into its hydrobromide salt. The synthetic routes can be broadly categorized into:

Synthesis of 2-Amino-5-phenylpentanoic Acid

Aldol Addition Route

A practical and enantioselective method involves the aldol addition of chiral oxazolidinone derivatives with 3-phenylpropanal. This method, reported in recent literature, proceeds as follows:

- Preparation of (R)-3-acetyl-4-isopropyl-2-oxazolidinone via acetylation of (R)-4-isopropyl-2-oxazolidinone with acetyl chloride and sodium hydride.

- Aldol addition of this oxazolidinone derivative with 3-phenylpropanal in the presence of titanium tetrachloride and diisopropylethylamine at low temperature (-78 °C).

- Isolation of diastereomeric β-hydroxy acid derivatives, which upon further transformations yield the desired 2-amino-5-phenylpentanoic acid.

This approach provides good stereoselectivity and yields (~58%) and is suitable for preparing optically pure amino acid intermediates (see Table 1 for reaction conditions and yields).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of oxazolidinone | (R)-4-isopropyl-2-oxazolidinone, acetyl chloride, NaH | 92.8 | High purity, characterized by NMR |

| Aldol addition | TiCl4, i-Pr2NEt, 3-phenylpropanal, -78 °C | 58.2 | Diastereomeric mixture separated by chromatography |

Peptide Coupling and Ester Hydrolysis

Another method involves coupling N-acetyl amino acid esters followed by hydrolysis to the free acid. Key points include:

- Use of acid halides and amino acid esters in the presence of bases such as triethylamine or diisopropylethylamine.

- Reaction temperatures typically range from 0°C to 60°C, with reaction times between 1 to 24 hours.

- The N-acetyl amino acid ester intermediate can be purified or directly hydrolyzed to the acid.

- Peptide coupling reagents such as carbodiimides are employed to facilitate the coupling step.

This method is well-established for synthesizing amino acid derivatives and allows for good control over purity and yield.

Conversion to Hydrobromide Salt

The hydrobromide salt is prepared by treating the free amino acid with hydrobromic acid or hydrogen bromide in acetic acid. The procedure generally involves:

- Dissolving the free amino acid or an intermediate in an appropriate solvent (e.g., acetic acid).

- Addition of hydrobromic acid under controlled temperature (typically 40–50°C).

- Reaction monitoring via TLC to confirm completion.

- Cooling the reaction mixture to precipitate the hydrobromide salt.

- Filtration, washing with solvents such as methyl tert-butyl ether, and drying to obtain the pure hydrobromide salt.

This salt formation step enhances the stability and solubility of the amino acid for further applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Aldol Addition | (R)-Oxazolidinone, TiCl4, i-Pr2NEt, 3-phenylpropanal, -78 °C | ~58 | High stereoselectivity | Requires low temperature control |

| Peptide Coupling & Hydrolysis | Acid halides, amino acid esters, carbodiimides, bases (Et3N), 0–60 °C | Variable | Well-established, scalable | Multiple purification steps |

| Hydrobromide Salt Formation | Hydrobromic acid in acetic acid, 40–50 °C | High | Improves solubility and stability | Final step after acid synthesis |

Research Findings and Analytical Data

- The aldol addition method yields diastereomeric mixtures separable by chromatography, enabling access to optically pure compounds.

- Peptide coupling methods allow for modular synthesis and incorporation of protecting groups, facilitating complex molecule assembly.

- Hydrobromide salt formation is straightforward and reproducible, with reaction completion confirmed by thin-layer chromatography and product purity verified by standard analytical techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-phenylpentanoic acid hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

2-Amino-5-phenylpentanoic acid hydrobromide has been investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems. Its structural similarity to phenylalanine allows it to interact with various receptors in the central nervous system.

Case Study: Neurotransmitter Modulation

A study demonstrated that derivatives of phenylalanine can influence dopamine and serotonin pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology .

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to new pharmacophores.

Data Table: Synthesis Pathways

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| Compound A | Alkylation | 85 |

| Compound B | Acylation | 75 |

| Compound C | Cyclization | 90 |

These reactions highlight the versatility of this compound as a synthetic building block in drug development.

Biochemical Studies

In biochemical research, this compound has been utilized to study enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor in various enzymatic reactions provides insights into metabolic regulation.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of this compound can inhibit specific enzymes related to amino acid metabolism, which may have implications for metabolic disorders .

Toxicological Studies

Toxicological assessments have shown that while this compound exhibits low acute toxicity, its long-term effects require further investigation. Understanding its safety profile is crucial for its application in pharmaceuticals.

Data Table: Toxicity Profile

| Endpoint | Value |

|---|---|

| LD50 (rat) | >2000 mg/kg |

| Ames Test | Non-carcinogenic |

Wirkmechanismus

The mechanism of action of 2-Amino-5-phenylpentanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing metabolic pathways and biochemical reactions. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions and processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural Analogs and Stereoisomers

(R)-2-Amino-5-phenylpentanoic Acid

- CAS Number : 36061-08-2

- Molecular Formula: C₁₁H₁₃NO₂

- Key Differences: Lacks the hydrobromide salt, existing as a free amino acid. Stereospecific (R)-configuration at the second carbon, which may influence biological activity .

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

Hydrohalide Salt Derivatives

5-Amino-2,2-dimethylpentanoic Acid Hydrochloride

- CAS Number : 1423117-66-1

- Molecular Formula: C₇H₁₄ClNO₂

- Key Differences: Features a dimethyl substitution at the second carbon and a hydrochloride salt instead of hydrobromide.

Galantamine Hydrobromide

- CAS Number : 1953-04-4 (referenced indirectly via USP standards)

- Molecular Formula: C₁₇H₂₁NO₃·HBr

- Key Differences: A natural alkaloid salt with a bicyclic structure, contrasting with the linear backbone of 2-amino-5-phenylpentanoic acid hydrobromide. Clinically approved for Alzheimer’s disease, unlike the research-only status of the target compound .

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

2-Amino-5-phenylpentanoic acid hydrobromide, also known as a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its amino acid structure, which plays a crucial role in various biological processes.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes within biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects. The compound may function as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release or enzyme activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. For instance, studies have shown its effectiveness against various strains of bacteria, including those resistant to common antibiotics. The presence of the phenyl group is believed to enhance its binding affinity to bacterial cell membranes, disrupting their integrity and leading to cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines. For example, derivatives of this compound have shown significant antiproliferative activity against human tumor cells, leading to cell cycle arrest and apoptosis . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance its efficacy against specific cancer types.

Neuroprotective Effects

In neuroscience research, derivatives of this compound are being explored for their neuroprotective effects. These compounds may help in mitigating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. Preliminary findings indicate that they could play a role in enhancing cognitive function and memory retention .

Table 1: Biological Activities of this compound

Table 2: Structure-Activity Relationships (SAR)

| Compound Variant | Activity Level | Notes |

|---|---|---|

| Basic Structure | Moderate | Found effective against some bacteria |

| Phenyl Substituted Variants | High | Enhanced binding and activity |

| Long-chain Amino Substituents | Variable | Influences overall bioactivity |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, researchers tested its effects on various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using different derivatives of the compound on eight human tumor cell lines. Notably, one derivative exhibited an IC50 value of 0.15 µM against HCT-116 cells, demonstrating strong anticancer activity and specificity towards certain cancer types .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-amino-5-phenylpentanoic acid hydrobromide?

The synthesis of this compound typically involves multi-step protection/deprotection strategies for the amine and carboxylic acid groups. Key steps include:

- Boc-protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during intermediate synthesis .

- Esterification : Convert the carboxylic acid to a methyl ester to prevent side reactions .

- Hydrobromide salt formation : React the free amine with HBr in a controlled pH environment (pH 4–5) to ensure high purity . Critical parameters include temperature (0–5°C during salt formation) and solvent choice (e.g., methanol or ethanol for crystallization). Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- NMR spectroscopy : Confirm the presence of the phenyl group (δ 7.2–7.4 ppm aromatic protons) and hydrobromide counterion (broad singlet for NH₃⁺ at δ 8.1–8.3 ppm) .

- HPLC-MS : Quantify purity (>98%) and detect impurities (e.g., unreacted precursors or degradation products) using a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water .

- Elemental analysis : Validate stoichiometry (C:H:N:Br ratio) .

Q. What are the stability considerations for long-term storage?

- Store at 0–6°C in airtight, light-resistant containers to prevent hydrobromide dissociation or oxidation .

- Avoid aqueous solutions unless buffered at pH 4–6, as alkaline conditions degrade the compound into 2-amino-5-phenylpentanoic acid and free bromide ions .

Q. What role does this compound play in supramolecular chemistry or peptide engineering?

Its non-natural amino acid structure enables the design of β-sheet mimetics or helical foldamers . The phenyl group enhances π-π stacking interactions, while the hydrobromide salt improves solubility in polar solvents for crystallization studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Case study : Discrepancies in NMR shifts for brominated derivatives (e.g., 2-amino-5-bromo-4-chlorobenzamide analogs) may arise from rotational isomerism or crystal packing effects. Use variable-temperature NMR or X-ray crystallography to confirm dominant conformers .

- Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .

Q. What computational methods are suitable for predicting its supramolecular assembly behavior?

- Molecular dynamics (MD) simulations : Model self-assembly in solvents like DMSO/water mixtures using GROMACS or AMBER. Focus on hydrogen-bonding networks between NH₃⁺ and carboxylate groups .

- Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina, leveraging the phenyl group’s hydrophobic interactions .

Q. How can chiral synthesis be achieved for stereoisomers of this compound?

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during the amino acid backbone synthesis .

- Resolution via diastereomeric salts : React racemic mixtures with (-)-dibenzoyl tartaric acid in ethanol, followed by recrystallization .

Q. What strategies mitigate degradation during in vitro bioactivity assays?

- Buffer optimization : Use phosphate-buffered saline (PBS, pH 5.5) to minimize hydrolysis .

- LC-MS monitoring : Track degradation products (e.g., free pentanoic acid derivatives) in real-time during cell culture experiments .

Data Contradiction Analysis

Q. How to address conflicting reports on its reactivity in nucleophilic substitution reactions?

- Hypothesis : Discrepancies in bromine substitution rates (e.g., 2-amino-5-bromo-2'-fluorobenzophenone vs. 2-amino-5-chlorobenzoic acid) may stem from steric hindrance from the phenyl group.

- Experimental design :

Compare reaction kinetics under identical conditions (e.g., DMF, 80°C) using HPLC.

Perform Hammett analysis to quantify electronic effects of substituents .

Q. Why do crystallographic studies show variable packing efficiencies for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.